![molecular formula C18H14BrN3O2S B2928164 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 900007-52-5](/img/structure/B2928164.png)
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any stereochemistry, and other structural features .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
The presence of the pyrazinyl moiety and bromophenyl group in the compound’s structure indicates potential for antimicrobial properties. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities . This compound could be synthesized and tested against a range of pathogenic microorganisms to explore its efficacy as a new class of antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that similar compounds may exert their effects by interacting with their targets and causing changes at the molecular level . For instance, some compounds can inhibit the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes .
Biochemical Pathways
The compound may affect several biochemical pathways. One of the key pathways involves the production of reactive oxygen species (ROS) . These compounds can increase dramatically under cellular damage, and their overexpression has been linked to disease development . The compound may also affect the lipid peroxidation process, leading to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Similar compounds have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-13-6-8-15(9-7-13)22-11-10-20-17(18(22)24)25-12-16(23)21-14-4-2-1-3-5-14/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZOWXHJCTHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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